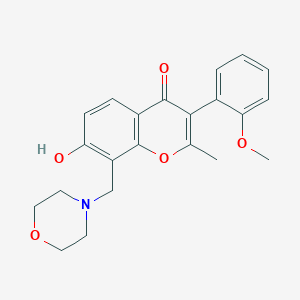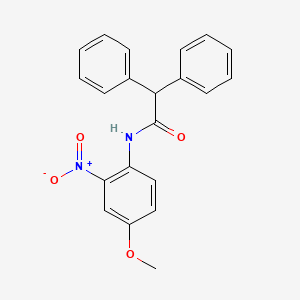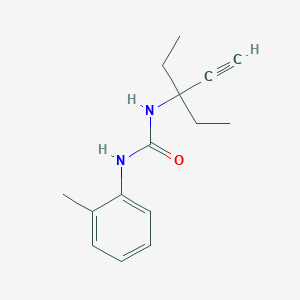
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as PI3K inhibitors and is commonly used to study the PI3K/Akt/mTOR signaling pathway.
Mécanisme D'action
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent inhibitor of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one prevents the activation of downstream signaling molecules, including Akt and mTOR. This ultimately leads to a reduction in cell growth, proliferation, and survival.
Biochemical and physiological effects:
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. In animal studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potency and specificity. 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly potent inhibitor of PI3K and has been shown to be selective for this enzyme over other kinases. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is relatively easy to use and can be added directly to cell culture media or injected into animals.
One limitation of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potential for off-target effects. While 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is selective for PI3K, it may also inhibit other enzymes or signaling pathways at high concentrations. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one may have different effects in different cell types or animal models, which can make it difficult to interpret results.
Orientations Futures
There are a variety of future directions for research involving 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, researchers are interested in studying the effects of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in combination with other drugs or therapies. Finally, there is interest in using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one as a tool to study the PI3K/Akt/mTOR signaling pathway in more detail, including its role in specific diseases and cellular processes.
Méthodes De Synthèse
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 2-methoxybenzaldehyde to form 2-methoxy-3-(2-methylpyridin-3-yl)benzaldehyde. This intermediate is then reacted with morpholine and chloroacetyl chloride to form 8-chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one. The final step involves the reaction of this intermediate with 4-hydroxycoumarin to form 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
![[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5301112.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![(2-ethoxy-4-{[2,4,6-trioxo-1-(2-phenylethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5301121.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)

![3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5301126.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)